molecular formula C8H15N3S B13545786 1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine

1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13545786
M. Wt: 185.29 g/mol
InChI Key: WTPJOOVZNRLVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features an ethylsulfanyl group attached to an ethyl chain, which is connected to the pyrazole ring, along with a methyl group at the 5-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with ethylsulfanyl ethylamine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems for precise control of reaction parameters, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding the corresponding ethyl derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access. The ethylsulfanyl group may enhance its binding affinity or specificity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(methylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    1-[2-(ethylsulfanyl)ethyl]-3-methyl-1H-pyrazol-5-amine: Similar structure but with the amine group at the 5-position and the methyl group at the 3-position.

    1-[2-(ethylsulfanyl)ethyl]-5-ethyl-1H-pyrazol-3-amine: Similar structure but with an ethyl group at the 5-position instead of a methyl group.

Uniqueness

1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylsulfanyl group may enhance its lipophilicity, affecting its solubility and membrane permeability. This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C8H15N3S

Molecular Weight

185.29 g/mol

IUPAC Name

1-(2-ethylsulfanylethyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C8H15N3S/c1-3-12-5-4-11-7(2)6-8(9)10-11/h6H,3-5H2,1-2H3,(H2,9,10)

InChI Key

WTPJOOVZNRLVJS-UHFFFAOYSA-N

Canonical SMILES

CCSCCN1C(=CC(=N1)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.